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molecular formula C11H11BrO3 B8451829 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid

5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid

Cat. No. B8451829
M. Wt: 271.11 g/mol
InChI Key: SHVZXIJXMBKHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997956

Procedure details

The title intermediate was prepared in 20% yield from 2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate upon heating at reflux with 90% formic acid.
Name
2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:16][C:17]([CH3:19])=[CH2:18])[C:5]([OH:15])=[C:6]([CH:14]=1)[C:7]([O:9]CC(C)=C)=[O:8]>C(O)=O>[Br:1][C:2]1[CH:14]=[C:6]([C:7]([OH:9])=[O:8])[C:5]2[O:15][C:17]([CH3:19])([CH3:18])[CH2:16][C:4]=2[CH:3]=1

Inputs

Step One
Name
2-methyl-2-propenyl 5-bromo-3-(2-methyl-2-propenyl) -2-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OCC(=C)C)C1)O)CC(=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
upon heating

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(CC(O2)(C)C)C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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